molecular formula C18H21N3O B045530 N-(1-Adamantyl)-1H-indazole-3-carboxamide CAS No. 516445-83-3

N-(1-Adamantyl)-1H-indazole-3-carboxamide

Cat. No. B045530
CAS RN: 516445-83-3
M. Wt: 295.4 g/mol
InChI Key: CMBJQJBQELVJHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-Adamantyl)-1H-indazole-3-carboxamide, also known as NAC, is a synthetic compound belonging to the class of indazole derivatives that has been studied for its potential therapeutic applications. NAC has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer activities. NAC has also been studied for its potential applications in the treatment of neurological disorders, such as Parkinson’s disease and Alzheimer’s disease.

Scientific Research Applications

Antimicrobial Activity

N-(1-Adamantyl)-1H-indazole-3-carboxamide: derivatives have been studied for their potential as antimicrobial agents. These compounds have shown in vitro activity against various strains of pathogenic Gram-positive and Gram-negative bacteria, as well as the yeast-like fungus Candida albicans. The adamantane moiety in these compounds is known to enhance lipophilicity, which can improve the biological availability and thus the antimicrobial efficacy .

Hypoglycemic Activity

In the field of endocrinology, particularly concerning diabetes research, some derivatives of N-(1-Adamantyl)-1H-indazole-3-carboxamide have been evaluated for their oral hypoglycemic activity. These compounds were tested in streptozotocin-induced diabetic rats, and certain derivatives produced a significant reduction in serum glucose levels, comparable to known hypoglycemic drugs .

Antiviral Activity

Adamantane derivatives, including those related to N-(1-Adamantyl)-1H-indazole-3-carboxamide , have a history of being effective against various viruses. They have been particularly noted for their activity against influenza A and HIV viruses. The incorporation of the adamantyl group can lead to compounds with higher lipophilicity, potentially increasing their effectiveness as antiviral agents .

Central Nervous System (CNS) Properties

Research has also explored the central nervous system applications of adamantane derivatives. These compounds have been associated with neuroprotective properties and are being investigated for their potential in treating conditions such as Parkinson’s disease and other neurodegenerative disorders .

properties

IUPAC Name

N-(1-adamantyl)-1H-indazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c22-17(16-14-3-1-2-4-15(14)20-21-16)19-18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13H,5-10H2,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBJQJBQELVJHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NNC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Tricyclo[3.3.1.13,7]dec-1-yl-1H-Indazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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